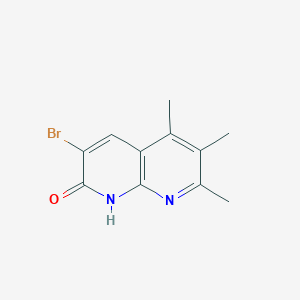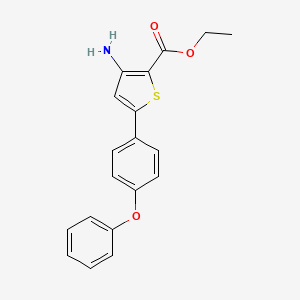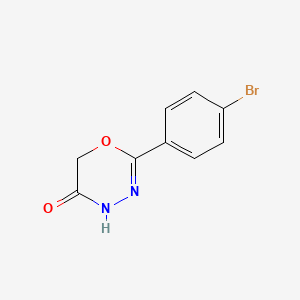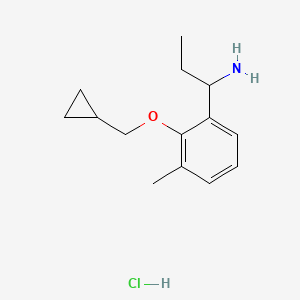
(3S)-3-amino-3-(6-chloropyridin-2-yl)propanoic acid hydrochloride
Vue d'ensemble
Description
(3S)-3-amino-3-(6-chloropyridin-2-yl)propanoic acid hydrochloride, also known as Clopidol, is a synthetic compound used in a variety of scientific research applications. Clopidol is a member of the pyridine family and is a white, odorless crystalline solid. It is soluble in water and ethanol, and is used in a variety of biological and chemical research applications. Clopidol has a number of unique properties that make it an attractive choice for laboratory experiments.
Applications De Recherche Scientifique
Pharmacological and Biological Studies
Bioavailability and Pharmacokinetics Studies:
- The bioavailability of similar amino acids and their pharmacokinetics have been studied to understand the absorption and distribution within biological systems. For instance, the bioavailability of 2-Amino-3-(methylamino)propanoic acid (BMAA) was found to be high in primates, indicating that oral administration could result in significant circulating levels for a given dose (Duncan et al., 1992). The pharmacokinetics of BMAA, involving its clearance from plasma and brain uptake, were also investigated in rats (Duncan et al., 1991).
Chemical Synthesis and SAR (Structure-Activity Relationship) Studies:
- The synthesis and SAR of compounds structurally related to (3S)-3-amino-3-(6-chloropyridin-2-yl)propanoic acid hydrochloride were conducted to explore their potential pharmacological activities. For instance, the synthesis of a series of compounds with varying substituents and their quantitative structure-activity relationships (QSAR) for antimalarial activity were studied (Werbel et al., 1986).
Exploration of Pharmacological Properties:
- Various compounds with structural similarities have been explored for their pharmacological properties. For example, a new 1,4-dihydropyridine derivative showed potent vasodilation in both cerebral and coronary vessels, indicating potential therapeutic applications in vascular diseases (Takenaka et al., 1976).
- The synthesis of new amides derived from certain acids was performed to evaluate their anticonvulsant properties, highlighting the importance of structural components in medicinal chemistry (Obniska et al., 2017).
Imaging and Diagnostic Applications:
- The development and evaluation of novel radiopharmaceuticals, including amino acids targeting altered metabolic states in neoplasms, provide insights into their potential use in imaging and diagnosis. For instance, fluorinated analogues of alpha-aminoisobutyric acid were studied for their potential as imaging agents for intracranial neoplasms (McConathy et al., 2002).
Investigation of Mechanisms in Neurological Disorders:
- Research has been conducted to understand the role of similar compounds in neurological disorders. For example, the effects of certain receptor antagonists on gastric acid secretion and ulceration were studied, indicating their potential therapeutic applications in peptic ulcer diseases (Muramatsu et al., 1990).
Propriétés
IUPAC Name |
(3S)-3-amino-3-(6-chloropyridin-2-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2.ClH/c9-7-3-1-2-6(11-7)5(10)4-8(12)13;/h1-3,5H,4,10H2,(H,12,13);1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOJMAPVJLPJHA-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C(CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC(=C1)Cl)[C@H](CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



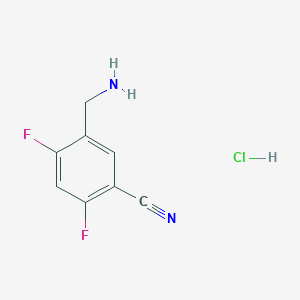
![(7E)-7-[2-hydroxy-3-(6-hydroxy-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-4-oxocyclobut-2-en-1-ylidene]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),8-dien-6-one](/img/structure/B1384001.png)
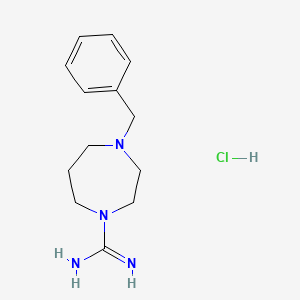

![{3-[(acetyloxy)imino]-2,3-dihydro-1H-isoindol-1-ylidene}amino acetate](/img/structure/B1384005.png)
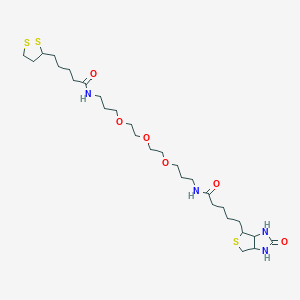


![3-[(Thiophen-3-yl)methyl]azetidine hydrochloride](/img/structure/B1384011.png)
